3-Methyl-4-(thiophen-3-YL)benzoic acid
CAS No.: 1192547-90-2
Cat. No.: VC8057087
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1192547-90-2 |
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Molecular Formula | C12H10O2S |
Molecular Weight | 218.27 g/mol |
IUPAC Name | 3-methyl-4-thiophen-3-ylbenzoic acid |
Standard InChI | InChI=1S/C12H10O2S/c1-8-6-9(12(13)14)2-3-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) |
Standard InChI Key | YUCNTHWVFZQSRL-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 |
Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is characterized by a benzoic acid backbone (carboxylic acid at position 1) with a methyl group at position 3 and a thiophene ring at position 4 (Figure 1). The thiophene moiety introduces electron-rich sulfur heteroatoms, influencing reactivity and intermolecular interactions .
Key identifiers:
Physical Properties
Experimental and computed properties include:
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | 334.9±30.0 °C (760 mmHg) | |
Density | 1.3±0.1 g/cm³ | |
LogP (Partition Coefficient) | 3.1 (XLogP3) | |
Polar Surface Area | 65.5 Ų |
The compound exhibits moderate lipophilicity, as indicated by its LogP value, suggesting potential membrane permeability in biological systems .
Synthesis and Preparation
Synthetic Routes
The primary method for synthesizing 3-methyl-4-(thiophen-3-yl)benzoic acid involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a halogenated benzoic acid derivative and a thiophene boronic acid. For example:
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Halogenation: 4-Bromo-3-methylbenzoic acid is prepared as the electrophilic partner.
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Coupling: Reaction with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis yields the target compound.
Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or dioxane
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Base: or
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Temperature: 80–100°C
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to enhance yield and reduce reaction time. Purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensure high purity .
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: The methyl-thiophene scaffold serves as a pharmacophore in designing kinase inhibitors and antimicrobial agents .
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Structure-Activity Relationship (SAR): Substituents on the thiophene ring (e.g., halogens, methoxy groups) enhance potency and selectivity .
Materials Science
Thiophene derivatives are pivotal in:
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Organic Semiconductors: High electron mobility due to π-conjugation.
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OLEDs: Emission tuning via substituent modification.
Comparison with Analogous Compounds
The methyl group in 3-methyl-4-(thiophen-3-yl)benzoic acid increases hydrophobicity, potentially enhancing blood-brain barrier penetration compared to polar analogs .
Future Research Directions
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Pharmacological Profiling: In vivo studies to evaluate anticancer and anti-inflammatory efficacy.
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Synthetic Methodology: Development of enantioselective routes for chiral derivatives.
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Materials Applications: Exploration in organic photovoltaic devices for energy harvesting.
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